

A Technical Guide to the Physical Properties of 5-Chloro-2-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-nitropyridine

Cat. No.: B1630408

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **5-Chloro-2-nitropyridine** (CAS No: 52092-47-4), a key intermediate in the pharmaceutical, agrochemical, and chemical industries. This document outlines its melting and boiling points, supported by experimental methodologies, and illustrates its role in synthetic pathways.

Core Physical and Chemical Properties

5-Chloro-2-nitropyridine is an important pyridine derivative utilized as a foundational molecule in the synthesis of more complex compounds.^[1] It typically appears as an off-white to pale yellow crystalline powder.^[2]

Quantitative Data Summary

The physical properties of **5-Chloro-2-nitropyridine** have been reported with some variability across different sources. The following table summarizes the available quantitative data. It is important to note the discrepancy in reported melting points, which may be attributable to different experimental conditions or sample purities.

Property	Value	Source(s)
Molecular Formula	$C_5H_3ClN_2O_2$	[1]
Molecular Weight	158.54 g/mol	[1]
Melting Point	119 - 123 °C	[1] [3] [4]
48 - 52 °C	[2]	
Boiling Point	~260 - 262 °C	[2]
275.3 ± 20.0 °C (Predicted)	[1]	
Density	1.489 ± 0.06 g/cm³ (Predicted)	[1]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and acetone. [2]	

Experimental Protocols

Detailed experimental protocols for the determination of melting and boiling points are crucial for verifying the purity and identity of a substance. The following sections describe standard laboratory methodologies applicable to **5-Chloro-2-nitropyridine**.

Melting Point Determination Protocol (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[\[5\]](#) Pure substances typically exhibit a sharp melting point range of 0.5-1.0°C.[\[6\]](#) Impurities tend to lower and broaden the melting range.[\[7\]](#)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[\[6\]](#)
- Capillary tubes (sealed at one end)[\[6\]](#)

- Thermometer
- Mortar and pestle

Procedure:

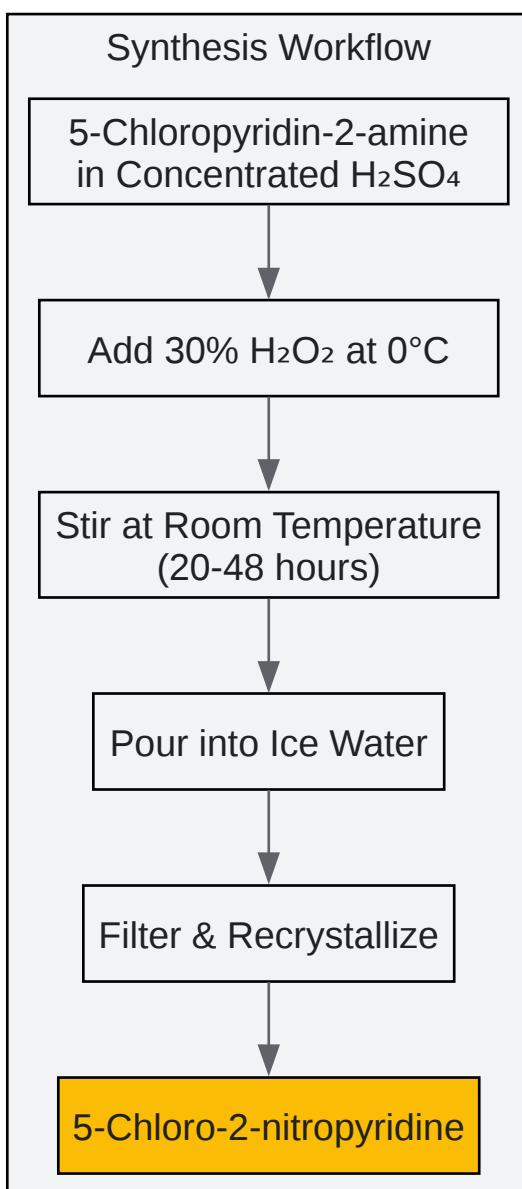
- Sample Preparation: Ensure the **5-Chloro-2-nitropyridine** sample is completely dry and in the form of a fine powder.[\[5\]](#) If necessary, gently grind the crystalline solid using a clean, dry mortar and pestle.[\[8\]](#)
- Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube.[\[7\]](#)
- Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed bottom.[\[7\]](#) The packed sample height should be approximately 1-2 mm.[\[7\]](#)[\[9\]](#)
- Measurement:
 - Place the packed capillary tube into the heating block of the melting point apparatus.[\[8\]](#)
 - For an unknown sample, a rapid initial heating (10-20°C per minute) can be performed to find an approximate melting range.[\[8\]](#)
 - For a precise measurement, begin heating at a slow, controlled rate, approximately 2°C per minute, starting from a temperature about 10-20°C below the expected melting point.[\[6\]](#)[\[8\]](#)
- Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the last crystal melts completely (the end of melting). This range is the melting point.[\[6\]](#)[\[9\]](#)

Boiling Point Determination Protocol (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides an accurate determination of the boiling point, which is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[\[10\]](#)[\[11\]](#)

Objective: To determine the temperature at which the liquid boils under atmospheric pressure.

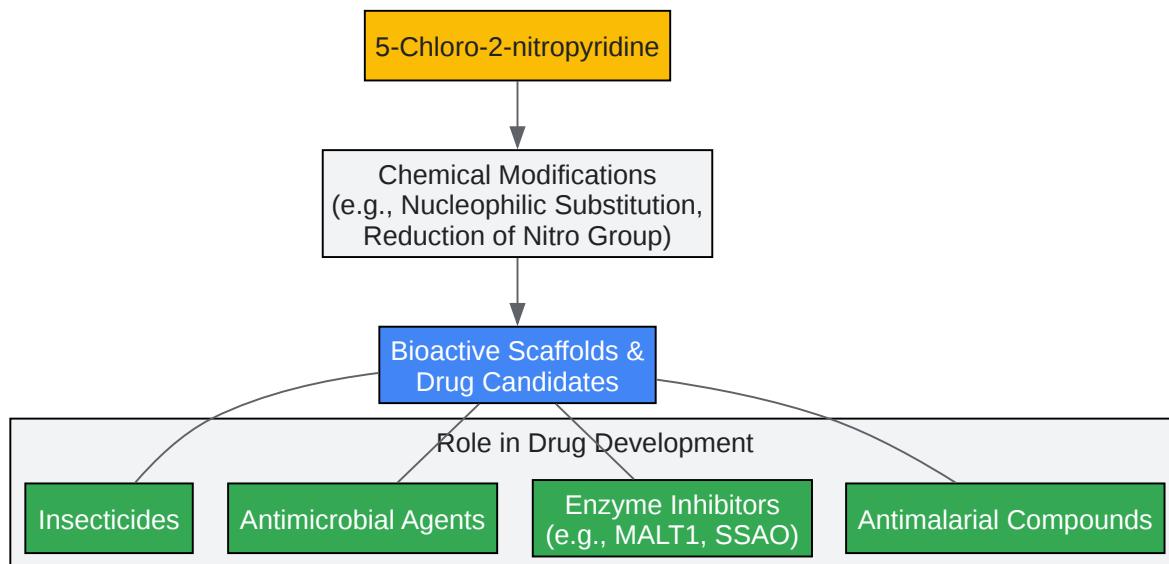
Apparatus:


- Thiele tube or similar heating bath[10][12]
- Small test tube (e.g., a fusion tube)[10]
- Capillary tube (sealed at one end)
- Thermometer
- Liquid for heating bath (e.g., mineral oil)

Procedure:

- Sample Preparation: Add a small amount (less than 1 mL) of liquid **5-Chloro-2-nitropyridine** (if melted) into the small test tube.[12]
- Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end above the surface.[10]
- Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in the Thiele tube's oil bath.[10] Heat the side arm of the Thiele tube gently with a small flame.[13]
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[13] Continue gentle heating until a continuous and rapid stream of bubbles is observed.
- Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[12][13] Record this temperature. It is also important to record the barometric pressure, as boiling point is pressure-dependent.[11][14]

Synthesis and Application Pathway


5-Chloro-2-nitropyridine serves as a critical building block in organic synthesis. One common method for its preparation involves the oxidation of 5-chloropyridin-2-amine.[1][3][4] This process underscores its role as a readily prepared intermediate for more complex molecules.

[Click to download full resolution via product page](#)

Diagram 1: Synthesis workflow for **5-Chloro-2-nitropyridine**.

The reactivity of **5-Chloro-2-nitropyridine** makes it a valuable precursor for a range of bioactive molecules. The nitro group and chloro substituent are amenable to various chemical transformations, enabling its incorporation into diverse molecular scaffolds. It is a documented starting material in the synthesis of compounds investigated for use as insecticides, antimicrobial agents, and inhibitors of enzymes like MALT1 and SSAO.[15]

[Click to download full resolution via product page](#)

Diagram 2: Role as a precursor in developing bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]
- 3. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Chloro-2-nitropyridine | 52092-47-4 [chemicalbook.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chm.uri.edu [chm.uri.edu]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chemconnections.org [chemconnections.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 5-Chloro-2-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630408#5-chloro-2-nitropyridine-physical-properties-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com